molecular formula C10H19NO4 B156450 (S)-N-Boc-2-hydroxymethylmorpholine CAS No. 135065-76-8

(S)-N-Boc-2-hydroxymethylmorpholine

Cat. No. B156450
CAS RN: 135065-76-8
M. Wt: 217.26 g/mol
InChI Key: FJYBLMJHXRWDAQ-QMMMGPOBSA-N
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Description

(S)-N-Boc-2-hydroxymethylmorpholine is a chiral compound that serves as an important intermediate in the synthesis of various pharmaceuticals. The presence of the Boc (tert-butoxycarbonyl) group makes it a protected form of hydroxymethylmorpholine, which can be used in further chemical reactions to produce desired molecules with high enantioselectivity.

Synthesis Analysis

The synthesis of related compounds has been demonstrated through various methods. For instance, the synthesis of N-nitroso-2-hydroxymorpholine was achieved by nitrosation and hydrolysis of N-(2-hydroxyethyl)aminoacetaldehyde diethylacetal . In another study, a biocatalytic process was developed for the synthesis of (S)-N-Boc-3-hydroxypiperidine, which is structurally similar to (S)-N-Boc-2-hydroxymethylmorpholine, using an NADPH-dependent reductase from Saccharomyces cerevisiae . Additionally, a chemoenzymatic synthesis approach was used to produce N-Boc protected 3-hydroxy-2-hydroxymethyl-3-methylpyrrolidine with high diastereo- and enantioselectivity .

Molecular Structure Analysis

The molecular structure of (S)-N-Boc-2-hydroxymethylmorpholine includes a morpholine ring, a hydroxymethyl group, and a Boc protecting group. The Boc group is known for its stability under basic conditions and can be removed under acidic conditions, which is advantageous for subsequent reactions .

Chemical Reactions Analysis

Chemical reactions involving Boc-protected compounds are diverse. N-Boc-hydroxylamine, for example, can undergo various nucleophilic N- and O-functionalization reactions . The intramolecular reductive amination strategy has been employed to synthesize enantioselective (R)-N-Boc-2-hydroxymethylmorpholine . Furthermore, N-Boc-O-tosyl hydroxylamine has been used as an efficient NH-Boc transfer reagent for the amination of amino acids and their derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-protected compounds like (S)-N-Boc-2-hydroxymethylmorpholine are influenced by the presence of the Boc group. N-Boc-hydroxylamine, for example, is supplied as a colorless or beige crystalline solid and requires specific storage conditions to maintain stability . The Boc group's stability and ease of removal under certain conditions make it a valuable feature in the synthesis of complex organic molecules.

Scientific Research Applications

1. Organic Synthesis and Polymer Materials Chemistry

(S)-N-Boc-2-hydroxymethylmorpholine plays a crucial role in organic synthesis and polymer materials chemistry. For instance, a tert-butoxycarbonyl (BOC) group, a key feature in (S)-N-Boc-2-hydroxymethylmorpholine, is commonly used as a tool for the protection of functional groups. Studies have shown that the deprotection of the BOC group in polymer side chains occurs at specific temperatures, accompanied by the quantitative elimination of certain byproducts, independent of the repeating units' structures (Jing, Suzuki, & Matsumoto, 2019).

2. Synthesis of Chiral Polymers

(S)-N-Boc-2-hydroxymethylmorpholine is instrumental in the synthesis of chiral polymers, such as those involving leucine/isoleucine side chain polymers, known for their hydrophobicity and role in the formation of α-helical structures. Controlled synthesis and polymerization of amino acid-based chiral monomers result in polymers used as macro-chain transfer agents (CTAs) to prepare corresponding diblock copolymers. Deprotection of BOC groups in these copolymers under acidic conditions produces cationic, pH-responsive polymers with primary amine moieties, which are highly valuable in drug delivery applications and for conjugation of biomolecules (Bauri, Roy, Pant, & De, 2013).

3. Polymerization and Material Stability

The compound is also significant in understanding the stability and degradation of certain polymers. For instance, the thermal decomposition behavior of polymers containing a tert-butoxycarbonyl moiety has been extensively studied to understand the effects of structural variations in the polymers' repeating units. The main-chain decomposition of the residual copolymers after BOC group deprotection highlights the compound's role in material stability and degradation processes (Jing, Suzuki, & Matsumoto, 2019).

4. Biomedical Applications

In biomedical research, (S)-N-Boc-2-hydroxymethylmorpholine is pivotal in the synthesis of bioconjugates. Aminooxy end-functional polymers synthesized via techniques like atom transfer radical polymerization (ATRP) can be chemoselectively conjugated to proteins, demonstrating the compound's potential in creating "smart" polymer-protein conjugates for targeted drug delivery and therapeutic applications (Heredia, Tolstyka, & Maynard, 2007).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This could involve understanding how the compound interacts with biological molecules in the body .

Safety and Hazards

This involves understanding the potential risks associated with the compound. It may include toxicity information, handling precautions, and disposal methods .

Future Directions

This involves predicting or proposing future research directions. It could include potential applications of the compound, or new reactions that could be explored .

properties

IUPAC Name

tert-butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-4-5-14-8(6-11)7-12/h8,12H,4-7H2,1-3H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYBLMJHXRWDAQ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@@H](C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363726
Record name tert-Butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-N-Boc-2-hydroxymethylmorpholine

CAS RN

135065-76-8
Record name tert-Butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate
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Synthesis routes and methods I

Procedure details

The crude product from step (i) (62.6 mmol) was dissolved in dry tetrahydrofuran (THF) (100 ml) and added dropwise at 0° C. to a suspension of lithium borohydride (2.50 g, 115 mmol) in dry THF (100 ml). The mixture was allowed to attain room temperature over night. Water (10 ml) was added and after stirring for 1 h the mixture was concentrated. The residue was partitioned between ethyl acetate and water. The organic phase was washed with 0.5 M hydrochloric acid, saturated sodium hydrogen carbonate and water. Drying over magnesium sulfate and concentration gave the title compound as a crude product (13.3 g).
Quantity
62.6 mmol
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100 mL
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2.5 g
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100 mL
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10 mL
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reactant
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Synthesis routes and methods II

Procedure details

Quantity
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Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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